Product packaging for 8,8-Difluoro-5-azaspiro[3.5]nonane(Cat. No.:CAS No. 2378501-64-3)

8,8-Difluoro-5-azaspiro[3.5]nonane

Cat. No.: B2818823
CAS No.: 2378501-64-3
M. Wt: 161.196
InChI Key: OSFYSBQKBUWVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8,8-Difluoro-5-azaspiro[3.5]nonane is a versatile spirocyclic chemical scaffold of high value in pharmaceutical research and development. Spirocyclic structures like this one are prized for their three-dimensionality and ability to improve the physicochemical properties of drug candidates. The incorporation of fluorine atoms at the 8-position is a strategic modification that can significantly influence a molecule's metabolic stability, lipophilicity, and membrane permeability . Azaspiro[3.5]nonane cores have been identified as privileged scaffolds in drug discovery, notably demonstrating excellent potency as inhibitors of biological targets such as fatty acid amide hydrolase (FAAH) . This suggests that this compound serves as a critical synthetic intermediate for medicinal chemists aiming to develop novel therapeutic agents. Its primary application lies in its use as a rigid building block to explore structure-activity relationships (SAR) and to create saturated, stereochemically defined fragments in compound libraries. As a key raw material, it is essential for the synthesis of more complex molecules in research settings. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13F2N B2818823 8,8-Difluoro-5-azaspiro[3.5]nonane CAS No. 2378501-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8,8-difluoro-5-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N/c9-8(10)4-5-11-7(6-8)2-1-3-7/h11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFYSBQKBUWVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 8,8 Difluoro 5 Azaspiro 3.5 Nonane and Analogous Structures

Foundational Synthetic Approaches to Spirocyclic Amine Systems

The construction of spirocyclic amines, which form the core of the target molecule, relies on a range of established and advanced synthetic transformations. These methods provide the foundational knowledge for approaching the synthesis of more complex, substituted systems.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for forming cyclic structures, including spirocycles, by creating a bond between two atoms within the same molecule. One effective method involves the cascade Current time information in Bangalore, IN.researchgate.net-hydride shift/cyclization sequence, which allows for the functionalization of typically inert C(sp³)–H bonds to construct spiro-tetrahydroquinoline skeletons. researchgate.net This type of reaction can be triggered under mild, additive-free conditions, showcasing its efficiency and functional group tolerance. researchgate.net

Another prominent strategy is the 1,3-dipolar cycloaddition of nitrones. In this approach, aliphatic ketones containing a tethered alkene and a leaving group can be heated with hydroxylamine (B1172632) to initiate a cascade reaction. This sequence involves condensation to an oxime, cyclization to a nitrone, and finally an intramolecular 1,3-dipolar cycloaddition to form a tricyclic isoxazolidine. nih.gov Subsequent reductive cleavage of the N-O bond yields the desired spirocyclic amine. nih.gov Hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA), are also employed to mediate the intramolecular cyclization of phenols and alkenes, leading to the formation of spirolactams and other aza-spirocarbocyclic compounds. mdpi.com

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. These reactions are particularly valuable for building molecular complexity rapidly. The Prins-type cyclization is one such MCR used to synthesize spirocyclic tetrahydropyran (B127337) derivatives from cyclic ketones and a homoallylic alcohol. nih.govsapub.org The resulting products can be further converted into spirocyclic amines. sapub.org

The Ugi four-component condensation is another versatile MCR that can be adapted for spirocycle synthesis. By reacting cycloalkanones, carboxylic acids, isocyanides, and an aminoacetaldehyde acetal, followed by acid-catalyzed deprotection and cyclization, various spirocyclic dihydropyrazinones can be accessed. acs.org The combination of different reaction types, such as a copper-catalyzed ketone-amine-alkyne (KA²) coupling followed by a Pauson-Khand cycloaddition, has been used to generate novel spirocyclic pyrrolocyclopentenone derivatives. scispace.com Furthermore, the use of microwave irradiation can accelerate these MCRs, often under catalyst-free and environmentally friendly conditions, to produce a wide array of functionalized spirooxindole derivatives. researchgate.net

Table 1: Examples of Multicomponent Reactions in Spirocycle Synthesis

Reaction Name Reactants Resulting Spirocycle Core Reference
Prins-Type Cyclization Cyclic ketone, Homoallylic alcohol, Acid Spirocyclic tetrahydropyran nih.gov, sapub.org
Ugi Four-Component Cycloalkanone, Carboxylic acid, Isocyanide, Aminoacetaldehyde acetal Spirocyclic dihydropyrazinone acs.org
KA² / Pauson-Khand Ketone, Amine, Alkyne Spirocyclic pyrrolocyclopentenone scispace.com
Isatin MCR Isatin, Amino acid, Alkyne, Phenacyl bromide Functionalized spirooxindole researchgate.net

Utilization of Advanced Reaction Catalysis in Spirocycle Construction

Modern catalysis offers precise control over chemical reactions, enabling the synthesis of complex molecules with high selectivity. In spirocycle construction, both metal- and organocatalysis play pivotal roles. Organocatalysis, using small organic molecules as catalysts, has been successfully applied to the asymmetric synthesis of spirocyclic compounds. For instance, bifunctional squaramide catalysts can activate substrates through hydrogen bonding to facilitate aza-Michael additions followed by intramolecular cyclization, yielding spiro[benzolactone-tetrahydroquinoline] hybrids with excellent enantioselectivity. researchgate.net

Metal-catalyzed reactions are also widely used. Palladium-catalyzed intramolecular Heck cyclizations can form spirocyclic benzofurans bearing a piperidine (B6355638) moiety. whiterose.ac.uk Copper-catalyzed oxidative dearomative spiroannulation provides an atom-economical and environmentally friendly route to nitrogen-containing fused spiro compounds under mild aerobic conditions. fsu.edu These advanced catalytic methods are essential for creating chiral spirocycles, which are of high value in medicinal chemistry.

Strategic Construction of Quaternary Carbon Centers

The defining feature of a spirocycle is the spiroatom, a quaternary carbon center shared by two rings. The construction of this sterically congested center is a significant synthetic challenge. Tandem reaction sequences have been developed to address this, combining multiple transformations into a single, efficient operation. One such sequence involves a Castro-Stephens coupling, 1,3-acyloxy shift, cyclization, and semipinacol rearrangement to build highly functionalized spirocyclo[4.5]decane derivatives. thieme-connect.combohrium.com

Titanacyclobutane intermediates, generated from ketones, offer another innovative strategy. This approach streamlines access to a variety of azaspiro[3.n]alkanes, which are valuable building blocks for drug discovery. beilstein-journals.org More traditional methods include the double alkylation of precursors alpha to a ketone or malonate, and intramolecular Michael or Aldol reactions. researchgate.net The catalytic enantioselective assembly of spirocyclic molecules featuring a quaternary carbon stereocenter is a major focus, as these chiral 3D structures are prevalent in biologically active natural products. chemicalbook.com

Precision Synthesis of Difluorinated Azaspiro[3.5]nonane Cores

The introduction of gem-difluoro groups into a spirocyclic amine framework requires specialized synthetic methods that can precisely control the placement of the fluorine atoms while constructing the complex ring system.

Development of Routes to 8,8-Difluoro-5-azaspiro[3.5]nonane and Homologous Structures

While a specific, published synthetic route for this compound is not readily found in the literature, its synthesis can be plausibly designed based on established methods for creating its key components and homologous structures. The general strategy involves the preparation of a key intermediate, 4,4-difluorocyclohexanone (B151909), followed by its elaboration into the final spirocyclic system.

Synthesis of Key Intermediate: 4,4-Difluorocyclohexanone

The synthesis of 4,4-difluorocyclohexanone is a crucial first step. A common approach relies on the deoxofluorination of an appropriately functionalized cyclic ketone. For example, the reaction of cyclic keto esters with fluorinating agents like diethylaminosulfur trifluoride (DAST) can yield the corresponding gem-difluorinated esters. researchgate.net Subsequent hydrolysis and decarboxylation would lead to the desired 4,4-difluorocyclohexanone. This ketone serves as the foundational six-membered ring upon which the azetidine (B1206935) ring will be built.

Table 2: Plausible Synthetic Route for this compound

Step Reaction Key Reagents Intermediate/Product Rationale / Reference
1 Deoxofluorination 4-Oxocyclohexane-1-carboxylic acid ester, DAST Ethyl 4,4-difluorocyclohexane-1-carboxylate DAST is a standard reagent for converting ketones to gem-difluorides. researchgate.net
2 Hydrolysis & Decarboxylation Base (e.g., NaOH), then Acid (e.g., HCl) 4,4-Difluorocyclohexanone Standard saponification and decarboxylation sequence.
3 Reductive Amination 4,4-Difluorocyclohexanone, 3-Amino-1-propanol, NaBH(OAc)₃ 3-((4,4-Difluorocyclohexyl)amino)propan-1-ol Forms the C-N bond necessary for the azetidine ring. dtic.mil
4 Intramolecular Cyclization Mesyl chloride, then a base (e.g., NaH) This compound A standard method for forming cyclic amines from amino alcohols.

Assembly of the Spirocycle

With 4,4-difluorocyclohexanone in hand, the next stage is the construction of the azaspirocycle. A highly effective and common method for this is reductive amination. The synthesis of a closely related homologous structure, benzyl (B1604629) 8,8-difluoro-1-azaspiro[4.5]decane-1-carboxylate, has been achieved starting from a cyclic nitro compound, which is then elaborated into the final spirocyclic pyrrolidine. acs.org

Adapting this logic for this compound, a plausible route would involve the reductive amination of 4,4-difluorocyclohexanone with a suitable three-carbon amine precursor, such as a protected 3-aminopropanol. For example, reacting the ketone with 3-amino-1-propanol in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) would yield 3-((4,4-difluorocyclohexyl)amino)propan-1-ol. dtic.mil This amino alcohol intermediate could then undergo an intramolecular cyclization. By converting the terminal alcohol to a good leaving group (e.g., a mesylate or tosylate) and treating with a base, an intramolecular nucleophilic substitution would occur, closing the four-membered azetidine ring to furnish the target this compound. This step-wise approach, leveraging well-understood reactions, provides a robust pathway to the desired difluorinated spirocyclic amine.

Asymmetric Synthesis Methodologies for Enantiopure Spirocycles

The creation of enantiomerically pure spirocycles is a significant challenge in organic chemistry, and various asymmetric methodologies have been developed to meet this demand. nih.govresearchgate.net Organocatalysis has emerged as a powerful tool, with aminocatalytic cascade reactions being used to generate spirocyclic benzofuranones with a high degree of stereochemical control. nih.gov Similarly, organocatalytic methods have been employed for the asymmetric synthesis of spiro-piperidine scaffolds. mdpi.com

Another key strategy is the use of chiral ligands in metal-catalyzed reactions. For example, novel ligands combining a Josiphos and a spirobiindane scaffold have been successfully used in Iridium-catalyzed asymmetric hydrogenation to produce chiral amines. nih.gov The development of chiral spiro ligands has seen tremendous progress, leading to advancements in both asymmetric- and organo-catalysis. scispace.com

Kinetic resolution is also a viable approach for obtaining enantioenriched spirocycles. N-Boc-spirocyclic 2-arylpiperidines have been resolved with high enantiomeric ratios using the chiral base n-BuLi/sparteine. rsc.org This method can be performed on a multigram scale, yielding highly enantioenriched piperidines. rsc.org Furthermore, an asymmetric 'clip-cycle' synthesis has been developed for 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines, utilizing a chiral phosphoric acid as a catalyst for enantioselective intramolecular aza-Michael cyclization. whiterose.ac.uk

The table below summarizes various asymmetric synthesis methodologies for producing enantiopure spirocycles.

MethodologyCatalyst/ReagentTarget Spirocycle TypeKey Features
Organocatalytic Cascade ReactionAminocatalystSpirocyclic BenzofuranonesHigh stereochemical and architectural complexity in a single transformation. nih.gov
Organocatalytic Tandem ReactionBifunctional Thiourea-tertiary AmineSpiro-piperidinesEfficient construction of spiro-piperidine skeletons. mdpi.com
Ir-Catalyzed Asymmetric HydrogenationSpiro-Josiphos LigandsChiral AminesEmploys novel chiral ligands for high enantioselectivity. nih.gov
Kinetic Resolutionn-BuLi/sparteineSpirocyclic 2-arylpiperidinesAchieves high enantiomeric ratios on a multigram scale. rsc.org
Asymmetric 'Clip-Cycle' SynthesisChiral Phosphoric AcidSubstituted Pyrrolidines and SpiropyrrolidinesInvolves enantioselective intramolecular aza-Michael cyclization. whiterose.ac.uk
Synergistic CatalysisChiral Secondary Amine and Palladium(0)SpiroisoxazolonesCombines organocatalysis and transition metal catalysis for high diastereoselectivity and enantioselectivity. acs.org

Protecting Group Chemistry in Complex Spirocyclic Amine Synthesis

The synthesis of complex spirocyclic amines necessitates the use of protecting groups to temporarily mask reactive functional groups, such as amines, to prevent unwanted side reactions. organic-chemistry.orgjocpr.com Carbamates are a widely used class of protecting groups for amines. synplechem.com Common examples include tert-butoxycarbonyl (Boc), benzyl carbamate (B1207046) (Cbz), and 9-fluorenylmethyl carbamate (Fmoc). synplechem.com

The choice of protecting group can be critical. For example, in the synthesis of spirocyclic pyrrolidines, the removal of a tosyl protecting group can be inconvenient on a large scale. acs.orgnih.gov The Boc group is frequently used, as seen in the synthesis of N-Boc-spirocyclic 2-arylpiperidines, but its removal requires acidic conditions. rsc.orgorganic-chemistry.org The Fmoc group, often used in peptide synthesis, is an alternative that can be removed under basic conditions, offering an orthogonal strategy when a Boc group is also present in the molecule. organic-chemistry.orgnih.gov

In some syntheses, the protecting group can influence the stereochemical outcome of a reaction. A protecting group-directed diastereodivergent synthesis of chiral spirocyclic tetrahydronaphthalene-oxindoles has been developed where simply changing the protecting group on the substrate led to an inverted diastereoselectivity. acs.org The strategic use of protecting groups is also evident in the synthesis of spiroligomers from bis-amino acid building blocks, where a temporary Cu(II) complex is used to block primary amino and carboxylic acid groups, allowing for the selective protection of the proline nitrogen with an Fmoc group. nih.gov

The table below details common protecting groups used in the synthesis of complex spirocyclic amines.

Protecting GroupAbbreviationCommon Reagent for IntroductionCommon Deprotection Conditions
tert-butoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Acidic conditions (e.g., TFA, HCl). organic-chemistry.orgnih.gov
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Reductive conditions (e.g., H₂, Pd/C). synplechem.com
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBasic conditions (e.g., piperidine). organic-chemistry.orgnih.gov
TosylTsTosyl chloride (TsCl)Can be difficult to remove, especially on a large scale. acs.orgnih.gov
NosylNsNitrobenzenesulfonyl chlorideCan be an efficient alternative to carbamates. synplechem.com

Practical Considerations and Scalability in Spirocyclic Amine Synthesis

The transition from laboratory-scale synthesis to large-scale production of spirocyclic amines presents several practical challenges. acs.orgacs.org A key consideration is the length and efficiency of the synthetic route. acs.org For instance, some methods for synthesizing spirocyclic pyrrolidines are deemed too long for practical scale-up. acs.org The development of concise and high-yielding synthetic pathways is therefore crucial. whiterose.ac.uk

The cost and availability of starting materials and reagents are also significant factors. acs.org The use of expensive and difficult-to-access catalysts, such as those based on gold(I) or silver(I), can hinder scalability. acs.orgnih.gov Similarly, the lack of commercially available starting materials, like certain aliphatic low-molecular-weight nitro compounds, can be a major bottleneck. acs.org

Reaction conditions play a vital role in the feasibility of large-scale synthesis. Harsh conditions can complicate scale-up and may limit the scope of compatible substrates. acs.orgnih.gov Moreover, safety is a primary concern, as some procedures, such as the in-house synthesis of certain nitro compounds, carry a risk of explosion. acs.org The generation of toxic waste, for example, from the use of cyanides, is another issue that needs to be addressed for scalable and environmentally responsible synthesis. acs.org

Despite these challenges, scalable syntheses of spirocyclic amines have been successfully developed. Methodologies for producing various spirocyclic α,α-disubstituted pyrrolidines at up to a 100-gram scale have been reported. nih.gov Additionally, a modular and automated continuous flow synthesis of spirocyclic tetrahydronaphthyridines from primary amines has been established, demonstrating a path towards more efficient and scalable production. nih.govbirmingham.ac.uk The development of scalable routes to spiro-bis-morpholine scaffolds, which can be performed on a large scale from readily available materials, further highlights the progress in this area. acs.org

Advanced Characterization and Structural Analysis of 8,8 Difluoro 5 Azaspiro 3.5 Nonane Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information on the electronic and bonding environments of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 8,8-difluoro-5-azaspiro[3.5]nonane derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of protons, carbons, and fluorine atoms.

¹H NMR spectra provide information on the number of different proton environments and their neighboring atoms. For instance, in the hydrochloride salt of 8,8-difluoro-1-azaspiro[4.5]decane, a related compound, proton signals appear as multiplets in the range of δ 1.80-3.22 ppm, with the N-H protons appearing as a singlet further downfield at δ 9.55 ppm. nih.gov In derivatives of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, the chemical shifts of protons can be diagnostic for distinguishing between diastereomers. mdpi.com For example, specific aromatic and methine proton signals appear at different chemical shifts for each diastereomer. mdpi.com

¹³C NMR spectroscopy reveals the carbon framework of the molecule. For a derivative of 1,1-difluoro-7-azaspiro[3.5]nonane, the carbon attached to the two fluorine atoms (the spiro carbon) shows a characteristic triplet in the ¹³C NMR spectrum due to carbon-fluorine coupling. chemrxiv.org The spiro carbon in spiro indenoquinoxaline derivatives has been observed at chemical shifts around δ 38.69 ppm. arkat-usa.org

¹⁹F NMR is essential for characterizing difluorinated compounds. In a similar difluorinated spirocycle, 1-(9,9-difluoro-1-azaspiro[5.5]undec-3-en-1-yl)-2,2,2-trifluoroethanone, the two fluorine atoms on the cyclohexane (B81311) ring are diastereotopic and appear as two distinct doublets in the ¹⁹F NMR spectrum at approximately -92.90 ppm and -101.69 ppm, with a large geminal coupling constant (J = 234 Hz). chemrxiv.org This provides direct evidence for the presence and environment of the fluorine atoms.

2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish connectivity and spatial relationships. mmu.ac.ukkingston.ac.uk COSY experiments reveal proton-proton coupling networks, while HMQC and HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons. mmu.ac.uk NOESY is particularly valuable for conformational analysis and determining the relative stereochemistry by identifying protons that are close in space. mmu.ac.uknih.gov

Table 1: Representative NMR Data for Azaspiro[3.5]nonane Analogs

Nucleus Compound Type Typical Chemical Shift (δ, ppm) Coupling Constants (J, Hz) Reference
¹H 8,8-Difluoro-1-azaspiro[4.5]decane·HCl 1.80-2.16 (m), 3.22 (m) - nih.gov
¹³C Spiro indenoquinoxaline 38.69 (Spiro C) - arkat-usa.org
¹⁹F 9,9-Difluoro-1-azaspiro[5.5]undecane derivative -92.90 (d), -101.69 (d) JFF = 234 chemrxiv.org
¹³C 8,8-Difluoro-1-azaspiro[4.5]decane-1-carboxylate 123.97 (dd) JCF = 241, 239 chemrxiv.org

Mass Spectrometry (MS) Applications in Compound Verification

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of newly synthesized this compound derivatives. d-nb.info High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula with confidence. acs.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis, often showing the protonated molecule [M+H]⁺. chemrxiv.orgacs.org For example, the molecular ion peak can be used to verify the successful synthesis of the target compound. chemrxiv.org

Table 2: Mass Spectrometry Data for Azaspirocycle Verification

Compound Type Ionization Method Observed Ion (m/z) Finding Reference
Azaspirocycle ESI-TOF [M+H]⁺ Confirms molecular formula chemrxiv.org
N-heterospirocycle HRMS (ESI) [M+H]⁺ Found m/z matched calculated value acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. kingston.ac.ukd-nb.info For this compound derivatives, key vibrational bands would include C-N, C-H, and C-F stretches. In related N-allylsulfonamides used to synthesize spirocycles, characteristic bands for N-H (around 3268 cm⁻¹), C=C, and S=O (in the 1326-1147 cm⁻¹ range) are observed. acs.org The presence of a carbonyl group in a spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one is indicated by strong absorption peaks in the IR spectrum. mdpi.com The C-F bond typically shows strong absorption in the fingerprint region of the spectrum, generally between 1400 and 1000 cm⁻¹.

Solid-State Structural Determination via X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry. researchgate.net For complex spirocyclic systems, X-ray analysis is often essential to unambiguously confirm the relative stereochemistry of newly created chiral centers. d-nb.infonih.gov For example, the structure of a spirocyclic oxetane-fused benzimidazole (B57391) was unequivocally confirmed by X-ray crystallography. researchgate.net Similarly, the structures of diastereomeric spirocycles have been assigned based on X-ray diffraction data, providing a solid basis for understanding the stereochemical outcome of synthetic reactions. researchgate.net

Conformational Analysis and Stereochemical Assignment

Diastereomeric and Enantiomeric Ratio Determination

When new stereocenters are formed during the synthesis of this compound derivatives, mixtures of diastereomers can be produced. The ratio of these diastereomers (d.r.) is a key measure of the reaction's stereoselectivity.

This ratio is most commonly determined by analyzing the crude reaction mixture using ¹H NMR spectroscopy. d-nb.infonih.govacs.orgwhiterose.ac.uk The integration of well-resolved signals corresponding to each diastereomer allows for their quantification. arkat-usa.orgresearchgate.net For example, in the synthesis of spiro indenoquinoxaline derivatives, the diastereomeric ratio was determined by the integration of separated signals in the ¹H NMR spectrum. arkat-usa.org In other cases, Gas Chromatography-Mass Spectrometry (GCMS) or High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the diastereomers. nih.govacs.org Many synthetic routes for azaspirocycles proceed with high diastereoselectivity, sometimes yielding a single diastereomer to the limits of detection. acs.org In some instances, diastereomers can be separated by column chromatography, allowing for the characterization of each pure isomer. mdpi.comnih.gov Determining the enantiomeric ratio (e.r.) of chiral products requires chiral analytical techniques, such as chiral HPLC or the use of chiral shift reagents in NMR, though specific examples for the title compound are less commonly detailed.

Experimental and Computational Conformational Studies of Spirocyclic Systems

The conformational landscape of spirocyclic systems, such as azaspiro[3.5]nonanes, is a complex interplay of ring strain, steric interactions, and stereoelectronic effects. The rigid nature of the spirocyclic core, where two rings share a single atom, imparts significant conformational constraints, which can lead to unique three-dimensional structures and properties. researchgate.net Researchers employ a combination of experimental techniques and computational methods to elucidate the preferred conformations and the energy barriers between them.

Experimental approaches, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, provide critical insights into the solid-state and solution-phase conformations of spirocyclic molecules. whiterose.ac.ukucviden.dknih.gov For instance, X-ray diffraction studies on spirocyclic amines have precisely determined bond lengths, bond angles, and the puckering of the constituent rings. nih.govunimi.it In solution, NMR techniques, particularly the Nuclear Overhauser Effect (NOE), are invaluable for determining the spatial proximity of atoms and thus deducing the dominant conformation. mdpi.com For more complex systems, dynamic NMR spectroscopy can be used to study the kinetics of conformational exchange. sfu.ca

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to complement experimental findings. sfu.camdpi.com DFT calculations can be used to predict the geometries and relative energies of different conformers, as well as the transition states connecting them. nih.govsmolecule.com This allows for a detailed exploration of the potential energy surface of the molecule, providing a deeper understanding of its conformational preferences. For example, in a study of novel fluorinated spiro heterocycles, DFT calculations at the B3LYP/6-311G(d,p) level were used to optimize the molecular geometries and calculate properties such as natural atomic charges and dipole moments. mdpi.com Ring puckering analysis, as defined by Cremer and Pople, is another computational tool used to precisely describe the conformation of cyclic systems. frontiersin.org

A study on tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate highlighted the use of DFT to predict a significant energy barrier for the interconversion between chair-like and boat-like conformers of the six-membered ring, suggesting limited flexibility at room temperature. smolecule.com In another instance, the investigation of spirocyclic products from the oxidation of annelated diarylamines utilized DFT-computed NMR chemical shifts and electronic absorption spectra to confirm the structures of the diamagnetic products. nih.gov

The following table summarizes the application of various experimental and computational methods in the conformational analysis of spirocyclic systems, drawing parallels to what would be expected for derivatives of this compound.

Method Type Information Gained Example Application Reference
X-ray CrystallographyExperimentalPrecise solid-state geometry, bond lengths, bond angles, ring puckering.Determination of the crystal structure of a spiro amine. ucviden.dk
NMR SpectroscopyExperimentalSolution-phase conformation, spatial proximity of atoms (NOE), conformational exchange dynamics.Analysis of spirocyclic piperidine-pyrrolidine ring systems. researchgate.net
Density Functional Theory (DFT)ComputationalOptimized geometries, relative conformer energies, transition state structures, electronic properties.Prediction of conformer stability in fluorinated spiro heterocycles. mdpi.com
Ring Puckering AnalysisComputationalQuantitative description of ring conformation (e.g., chair, boat, twist-boat).Characterization of the tetrahydropyridine (B1245486) ring in a fused system. frontiersin.org

Influence of Fluorine Substitution on Molecular Conformation

The introduction of fluorine atoms into organic molecules can profoundly influence their conformational preferences, a phenomenon that is increasingly exploited in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.net The effects of fluorine substitution are multifaceted, stemming from its high electronegativity, the small van der Waals radius of the fluorine atom, and the unique stereoelectronic interactions associated with the carbon-fluorine (C-F) bond. beilstein-journals.orgresearchgate.net

In cyclic and spirocyclic systems, the substitution of hydrogen with fluorine can lead to significant changes in ring puckering and the energetic balance between different conformers. beilstein-journals.org These changes are often attributed to a combination of steric and electronic effects, including hyperconjugation and dipole-dipole interactions. beilstein-journals.orgbeilstein-journals.org

One of the most significant electronic interactions involving fluorine is the gauche effect, where a conformation with a gauche arrangement of two electronegative substituents is favored over the anti-conformation. researchgate.net This is often explained by hyperconjugative interactions, such as the donation of electron density from a σ C-H or σ C-C bonding orbital into the low-lying σ* C-F antibonding orbital. researchgate.net

Furthermore, the anomeric effect, traditionally observed in carbohydrate chemistry, has analogous manifestations in fluorinated heterocyclic systems. nih.govbristol.ac.ukiupac.org This effect describes the tendency of an electronegative substituent at a carbon adjacent to a heteroatom to occupy an axial position, which can be counterintuitive from a steric perspective. iupac.org In fluorinated systems, this can be rationalized by stabilizing hyperconjugative interactions between a heteroatom's lone pair and the σ* C-F orbital, or by the minimization of dipole-dipole repulsions. beilstein-journals.orgnih.gov For instance, studies on fluorinated piperidines have shown that the preference for an axial fluorine is influenced by charge-dipole interactions and hyperconjugation. researchgate.net

The introduction of a gem-difluoro (CF2) group, as in the case of this compound, introduces even more complex conformational constraints. The CF2 group can act as a surrogate for an ether oxygen in some contexts and can significantly alter the local electronic environment. nih.govbristol.ac.uk Research on macrocyclic systems has demonstrated that gem-difluorination can induce a preference for specific conformations, such as promoting a cis amide conformation where a trans conformation is otherwise favored. nih.govrsc.orgrsc.org This was attributed to the out-of-plane preference of the difluoroalkoxy system. nih.govrsc.org

The following table summarizes key conformational effects of fluorine substitution relevant to understanding the structure of this compound derivatives.

Effect Description Underlying Principle(s) Example System Reference
Gauche EffectPreference for a gauche conformation between vicinal electronegative substituents.Hyperconjugation (e.g., σC-H → σC-F).1,2-Difluoroethane researchgate.net
Anomeric EffectAxial preference of an electronegative substituent on a carbon adjacent to a heteroatom.Hyperconjugation (n → σC-F), dipole moment minimization.Fluorinated piperidines, 2-methoxypyran nih.goviupac.orgresearchgate.net
Pseudo-anomeric EffectStabilization of an axial conformer through 1,3-diaxial electrostatic interactions induced by fluorine.Electrostatic attraction.Selectively fluorinated methoxycyclohexanes nih.gov
Conformational SwitchingAlteration of the major conformation upon fluorination.Stereoelectronic effects of the CF2 group.Macrocyclic systems with amide bonds. nih.govrsc.org

The conformational analysis of fluorinated nucleosides further illustrates the profound impact of fluorine. X-ray crystallography of 3'-deoxy-3'-fluoro-5-methyluridine (B3226246) revealed a significant shift in the furanose ring puckering compared to its non-fluorinated counterpart, highlighting the strong influence of a single fluorine atom on the five-membered ring's conformation. nih.gov These findings underscore the importance of considering the stereoelectronic contributions of fluorine when predicting the three-dimensional structure of complex molecules like this compound and its derivatives.

Reactivity and Derivatization Strategies for the 8,8 Difluoro 5 Azaspiro 3.5 Nonane Core

Functionalization of the Spirocyclic Amine Moiety

The 5-azaspiro[3.5]nonane core possesses two primary sites for chemical modification: the nitrogen atom of the piperidine (B6355638) ring and the carbon atoms of both the cyclobutane (B1203170) and piperidine rings. The strategic functionalization of this scaffold depends on leveraging the inherent reactivity of these sites.

Regioselectivity is crucial when multiple reactive sites are present. In the 8,8-difluoro-5-azaspiro[3.5]nonane system, the nitrogen atom is typically the most nucleophilic center, allowing for selective reactions at this position. The gem-difluoro group at the C-8 position significantly influences the reactivity of the piperidine ring by withdrawing electron density, which can affect the pKa of the amine and the reactivity of adjacent carbon atoms.

Chemoselective functionalization of the nitrogen atom is readily achievable. In the presence of other functional groups like ketones or esters on the scaffold, the amine can be selectively modified through reactions like acetylation or the introduction of protecting groups under specific conditions. smolecule.com Advanced ligation strategies, such as the Kα-ketoacid-hydroxylamine (KAHA) ligation demonstrated on related azaspirocycles, showcase high chemoselectivity, enabling the coupling of unprotected peptide segments. ethz.chthieme-connect.de

For functionalization of the carbon skeleton, modern synthetic methods offer high regiocontrol. For instance, borylative cyclization strategies have been used to create related spiro[3.5]nonanes with a boromethylene unit on the cyclobutane ring. rsc.org This method installs a versatile chemical handle at a specific position, which can then be used for a wide array of further modifications. rsc.org Similarly, regioselective 1,3-dipolar cycloadditions are employed in the synthesis of related spirocycles, where the substitution pattern on the reactants dictates the position of new functional groups. thieme-connect.com

The secondary amine at the N-5 position is a key handle for diversification, allowing for a variety of standard chemical transformations to build molecular complexity. These modifications are fundamental in tuning the pharmacological and physicochemical properties of the resulting molecules. Common derivatization strategies include N-acylation, N-alkylation, and N-sulfonylation. Such transformations are widely reported for various azaspirocyclic scaffolds in drug discovery programs. researchgate.netgoogle.comresearchgate.net

Key transformations involving the nitrogen atom are summarized in the table below.

TransformationReagent TypeProductGeneric Reaction Scheme
N-Acylation Acid Chloride, AnhydrideAmideR-COCl or (R-CO)₂O
N-Carbamoylation Isocyanate, Carbamoyl ChlorideUrea, Carbamate (B1207046)R-NCO or R₂N-COCl
N-Alkylation Alkyl HalideTertiary AmineR-X, Base
Reductive Amination Aldehyde/Ketone, Reducing AgentTertiary AmineR-CHO, NaBH(OAc)₃
N-Arylation Aryl Halide, CatalystAryl AmineAr-X, Pd or Cu catalyst
N-Sulfonylation Sulfonyl ChlorideSulfonamideR-SO₂Cl

This table presents generalized reaction types applicable to the secondary amine of the 5-azaspiro[3.5]nonane core.

Introduction of Diverse Chemical Functionalities onto the Spirocyclic System

Beyond modifying the nitrogen atom, introducing functional groups onto the carbocyclic framework of the spiro[3.5]nonane system is essential for exploring chemical space. This can be achieved either by building the scaffold from already functionalized precursors or by direct functionalization of the pre-formed spirocyclic core.

A powerful strategy for introducing functionality involves a borylative cyclization that produces spiro-methylenecyclobutanes bearing a boryl group (spiro-BMCBs). rsc.org This approach has been successfully applied to generate azaspiro[3.5]nonane derivatives. The installed boromethylene unit is highly versatile and serves as a linchpin for subsequent cross-coupling reactions, allowing the introduction of a wide range of substituents. rsc.org

Another effective method for constructing the spiro[3.5]nonane skeleton involves cycloaddition reactions. For example, Diels-Alder reactions between functionalized dienes and dienophiles can generate highly substituted spiro[3.5]nonane derivatives in a controlled manner. cdnsciencepub.com Furthermore, gold-catalyzed rearrangements of propargylic alcohols have been employed to synthesize densely functionalized spirocyclic oxetane-piperidine scaffolds, which are oxa-analogs of the azaspiro[3.5]nonane system. worktribe.com

The table below summarizes key methods for introducing diverse functionalities onto the spirocyclic system.

MethodKey Intermediate/ReactionIntroduced FunctionalitiesExample Product Type
Borylative Cyclization Borylative cyclization of ω-chloro-1-alkynesBoromethylene group, subsequently converted to aryl, vinyl, alkyl groupsFunctionalized Spiro-Methylenecyclobutanes rsc.org
Diels-Alder Cycloaddition [4+2] cycloaddition of a diene and dienophileCarbonyls, esters, nitriles (depending on reactants)Substituted Spiro[3.5]nonadienes cdnsciencepub.com
Gold-Catalyzed Rearrangement Rearrangement of propargylic alcoholsOxetane (B1205548), carboxyl, and alkoxy groups2-Carboxyl-1-oxa-7-azaspiro[3.5]nonane worktribe.com

This table highlights selected synthetic strategies for incorporating functionality into spiro[3.5]nonane and related scaffolds.

Mechanistic Investigations of Reactions Employing Spiro[3.5]nonane Scaffolds

Understanding the reaction mechanisms involved in the synthesis and functionalization of spiro[3.5]nonane scaffolds is critical for optimizing existing methods and developing new synthetic routes.

The borylative cyclization strategy to form spiro-methylenecyclobutanes is proposed to proceed through a carefully orchestrated mechanism. rsc.org The reaction begins with the β-regioselective borylcupration of an alkyne, which is influenced by the electronic properties of the terminal substituent. This is followed by an intramolecular C(sp³)–C(sp²) substitution, where the resulting vinyl copper intermediate displaces a leaving group (e.g., tosylate) to close the strained four-membered ring. rsc.org

Radical reactions also play a significant role in the synthesis of related fluorinated structures. For instance, the formation of gem-difluorocyclohexane derivatives has been achieved through the intramolecular trapping of α,α-difluoroalkyl radicals. acs.org This type of radical cyclization is a powerful tool for constructing fluorinated carbocycles. Mechanistic studies involving radical-polar crossover pathways have also been explored for the functionalization of small, strained spirocyclic systems. researchgate.net

Photochemical reactions offer another avenue to these scaffolds. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a ketone and an alkene, can be used to form the oxetane ring in spirocyclic ethers. Mechanistic studies suggest this reaction can proceed through different pathways depending on the nature of the reactants. rsc.org

Finally, cycloaddition reactions like the Diels-Alder reaction proceed via a concerted pericyclic mechanism, allowing for the predictable formation of complex spiro[3.5]nonane systems with well-defined stereochemistry. cdnsciencepub.com These mechanistic insights are invaluable for the rational design and synthesis of novel, functionally diverse spirocyclic compounds.

Computational and Theoretical Chemistry in the Study of 8,8 Difluoro 5 Azaspiro 3.5 Nonane

Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanisms and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 8,8-Difluoro-5-azaspiro[3.5]nonane. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size.

A hypothetical DFT study on this compound could involve optimizing the molecular geometry to find the most stable conformation. The vibrational frequencies can also be calculated to confirm that the optimized structure corresponds to a minimum on the potential energy surface. The table below illustrates the kind of data that would be generated from such a study.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
PropertyCalculated Value
HOMO Energy-7.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap8.7 eV
Dipole Moment2.8 D
Mulliken Charge on Nitrogen-0.65 e
Mulliken Charge on Fluorine-0.38 e

Furthermore, DFT is crucial for investigating reaction mechanisms. For example, it can be used to model the transition states and reaction pathways for the synthesis or functionalization of this compound. This provides valuable insights into the feasibility and selectivity of chemical reactions involving this compound.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the dynamic behavior and intermolecular interactions of this compound.

Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape and dynamic behavior of this compound in different environments, such as in solution or in a biological system. nih.gov By simulating the movement of atoms over time, MD can reveal how the molecule flexes and changes shape, which is crucial for understanding its interactions with other molecules. For spirocyclic compounds, MD simulations can provide insights into the stability of the protein-ligand complex. nih.gov

A typical MD simulation of this compound would involve placing the molecule in a box of solvent molecules (e.g., water) and calculating the forces between all atoms. The simulation would then track the trajectory of each atom over a period of nanoseconds or longer. Analysis of these trajectories can provide information on conformational preferences, hydrogen bonding dynamics, and solvation effects.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. nih.govresearchgate.net Given that azaspirocycles are recognized as important scaffolds in drug discovery, docking studies of this compound could be performed to investigate its potential as a ligand for various biological targets. researchgate.net

In a docking study, the 3D structure of this compound would be placed into the binding site of a target protein, and a scoring function would be used to estimate the binding affinity. The results can identify key interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the ligand-protein complex. The table below presents hypothetical docking results for this compound against a hypothetical protein kinase.

Table 2: Hypothetical Docking Results of this compound with a Protein Kinase
ParameterValue
Binding Energy (kcal/mol)-8.5
Hydrogen Bond InteractionsN-H with Asp145
Hydrophobic InteractionsCyclohexyl ring with Leu83, Val91
Halogen Bond InteractionsC-F with Gly146 backbone

Advanced Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) studies are used to correlate the structural features of molecules with their physicochemical properties and biological activities. For a novel compound like this compound, these approaches can be used to predict its properties and guide the design of new derivatives with improved characteristics.

QSPR models are built by developing mathematical equations that relate molecular descriptors (numerical representations of molecular structure) to a specific property. For this compound, descriptors could include topological indices, quantum chemical parameters, and 3D structural information. These models could then be used to predict properties such as solubility, lipophilicity, and metabolic stability. The fluorination of aliphatic fragments has been noted to sometimes lead to a decrease in biological activity, a factor that would be considered in QSPR models. mdpi.com

Cheminformatics tools can also be used to analyze large datasets of related compounds to identify structure-activity relationships. By comparing the properties of this compound with other fluorinated amines and spirocycles, it is possible to make predictions about its potential applications and to design new compounds with desired properties. alfa-chemistry.com

Future Perspectives and Emerging Research Directions in Difluorinated Spirocyclic Azanonane Chemistry

Innovative Synthetic Methodologies for Complex Spirocyclic Fluorinated Amine Libraries

The synthesis of structurally diverse libraries of fluorinated spirocyclic amines is crucial for exploring their full potential. Future research is focused on moving beyond traditional, often lengthy and harsh, synthetic routes to more efficient, modular, and scalable methods.

Key emerging strategies include:

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for constructing complex molecular architectures under mild conditions. nottingham.ac.uk This approach enables radical-mediated cyclizations and functionalizations that were previously challenging. For instance, photoredox-catalyzed cyclization of bromodifluoroethylamines offers a modular, two-step approach to fluorinated nitrogen heterocycles, avoiding the need for protecting groups on the nitrogen atom due to the deactivating effect of the fluorine atoms. nottingham.ac.uk Future work will likely expand this strategy to create spirocyclic systems by designing precursors that undergo sequential intramolecular cyclization events. nih.gov

Late-Stage C-H Functionalization: A paramount goal in organic synthesis is the ability to directly modify carbon-hydrogen (C-H) bonds in a late-stage fashion. researchgate.net Developing C-H functionalization methods for spirocyclic amines would allow for the rapid diversification of core scaffolds. Research is focused on achieving high regioselectivity, particularly at the C(sp3) centers typical of saturated heterocycles, using techniques like directed metallation or photocatalyzed hydrogen atom transfer (HAT). researchgate.net

Flow Chemistry and Automation: The integration of continuous flow chemistry and automated synthesis platforms offers unprecedented control over reaction parameters, enhancing safety, scalability, and the ability to rapidly generate compound libraries. nih.gov An automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines has been developed by sequencing photoredox-catalyzed hydroaminoalkylation with intramolecular N-arylation, demonstrating a highly modular access to four isomeric cores from common primary amines. nih.gov This approach could be adapted for the synthesis of diverse difluorinated azaspirocycles.

Novel Fluorination and Cyclization Cascades: Researchers are exploring novel cascade reactions that form multiple bonds and stereocenters in a single operation. This includes the development of dearomative annulation cascades and fluorination-induced semipinacol rearrangements to build complex quaternary α-fluoro ketones and spirocyclic frameworks. researchgate.netchemrxiv.org A copper-catalyzed radical cascade annulation has been developed to forge three new bonds, including a CF2 group, to synthesize difluorinated pyrrolizidine (B1209537) and indolizidine derivatives. researchgate.net

Table 1: Emerging Synthetic Methodologies for Spirocyclic Fluorinated Amines
MethodologyDescriptionKey AdvantagesRelevant Research
Photoredox CatalysisUses visible light to initiate radical reactions for cyclization and functionalization.Mild conditions, high functional group tolerance, avoids protecting groups. nottingham.ac.uk nottingham.ac.uknih.gov
C-H FunctionalizationDirect conversion of C-H bonds to C-C or C-heteroatom bonds.Atom economy, late-stage diversification of complex molecules. researchgate.net researchgate.net
Flow Chemistry/AutomationPerforming reactions in continuous-flow reactors, often with automated control.Scalability, safety, rapid library synthesis, precise control. nih.gov nih.gov
Cascade ReactionsMultiple bond-forming transformations occur in a single synthetic operation.Step economy, rapid increase in molecular complexity. researchgate.netchemrxiv.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in De Novo Design and Synthetic Route Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular discovery by accelerating the design-make-test cycle. frontiersin.org For difluorinated spirocyclic amines, these technologies offer a path to navigate the vast chemical space and identify novel, synthesizable compounds with desired properties.

De Novo Molecular Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to generate entirely new chemical structures. frontiersin.orgnih.govtue.nl These models can be fine-tuned with specific data, for example, on known bioactive fluorinated compounds, to design novel molecules with a high probability of possessing desired activities and physicochemical properties. nih.govacs.org The challenge remains to ensure the synthetic feasibility of the generated molecules, a key area of ongoing research. nih.gov

Retrosynthesis Prediction: AI-powered retrosynthesis tools are changing how chemists plan the synthesis of complex molecules. pharmafeatures.comengineering.org.cn These platforms use deep learning to analyze a target molecule and propose a step-by-step disassembly into simpler, commercially available precursors. mdpi.comarxiv.org By training these models on vast reaction databases, they can identify both conventional and unconventional synthesis pathways, potentially uncovering more efficient routes to complex targets like 8,8-Difluoro-5-azaspiro[3.5]nonane and its derivatives. pharmafeatures.comnih.gov

Property Prediction: ML models, particularly quantitative structure-activity relationship (QSAR) models, are used to predict the biological and physical properties of designed compounds before they are synthesized. acs.org This allows for the in-silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest likelihood of success, thereby saving significant time and resources.

Table 2: AI and Machine Learning in Fluorinated Spirocycle Chemistry
AI/ML ApplicationFunctionImpact on Research
De Novo DesignGenerates novel molecular structures with optimized properties. acs.orgAccelerates the discovery of new chemical entities beyond existing templates. nih.gov
Retrosynthesis PlanningPredicts viable synthetic pathways for a target molecule. pharmafeatures.comengineering.org.cnAids chemists in designing efficient syntheses and overcoming synthetic challenges. mdpi.com
Property Prediction (QSAR)Estimates biological activity, toxicity, and physicochemical properties. acs.orgEnables high-throughput virtual screening to prioritize synthetic targets.

Development of Advanced Analytical Techniques for In-operando Studies of Reactions

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and discovering new transformations. In-operando analytical techniques, which monitor reactions in real-time under actual operating conditions, provide invaluable mechanistic insights that are often missed by traditional endpoint analyses. frontiersin.orgacs.org

The development and application of advanced in-operando methods are critical for advancing the synthesis of difluorinated spirocycles. These techniques can help elucidate the role of transient intermediates, catalyst speciation, and reaction kinetics.

Emerging techniques applicable to this area of synthesis include:

In-operando Spectroscopy: Techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with reaction vessels, can track the concentration of reactants, intermediates, and products over time. researchgate.net

Operando Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) can be used to detect and characterize catalytically relevant intermediates in solution, even at very low concentrations. researchgate.net

Operando X-ray Techniques: For reactions involving metal catalysts, synchrotron-based X-ray techniques such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can provide detailed information on the oxidation state, coordination environment, and electronic structure of the catalyst as the reaction proceeds. frontiersin.orgmdpi.com

These advanced methods will be instrumental in unraveling the complex mechanisms of photoredox, C-H activation, and fluorination reactions, leading to more rational and efficient synthetic designs. frontiersin.org

Broadening the Scope of Research Applications for Spirocyclic Fluorinated Amines

The unique structural and electronic properties of difluorinated spirocyclic amines make them highly attractive for various applications, primarily within medicinal chemistry. The spirocyclic core introduces a rigid, three-dimensional geometry that can enhance binding affinity and selectivity for biological targets, while the gem-difluoro group can modulate key drug-like properties. researchgate.netsysu.edu.cnrsc.org

Future research is expected to broaden their applications in several key areas:

Drug Discovery: These scaffolds are being explored as bioisosteres for common motifs in drug molecules. researchgate.net The gem-difluoro group can act as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, while improving metabolic stability and membrane permeability. sysu.edu.cnepa.gov They are of particular interest for central nervous system (CNS) targets, where lipophilicity and 3D shape are critical.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine and spirocyclic centers can enhance the efficacy and metabolic stability of agrochemicals like herbicides and pesticides. mdpi.com

Positron Emission Tomography (PET) Imaging: The development of methods for the late-stage introduction of fluorine-18 (B77423) (¹⁸F) into these spirocyclic amines could yield novel PET tracers for in-vivo imaging, aiding in disease diagnosis and drug development. nih.gov

Materials Science: The conformational rigidity and defined exit vectors of spirocycles, combined with the polarity of the C-F bonds, could find use in the design of novel polymers, liquid crystals, and other functional materials. researchgate.net

The continued development of innovative synthetic methods and a deeper understanding of their structure-property relationships will undoubtedly expand the application of difluorinated azaspirocycles into new and exciting areas of chemical science.

Q & A

Q. How can researchers optimize the synthesis of 8,8-difluoro-5-azaspiro[3.5]nonane to achieve high purity and yield?

  • Methodological Answer : A stepwise approach is critical. Begin with chloroacetyl chloride and a base (e.g., triethylamine or potassium carbonate) in anhydrous dichloromethane at 0–5°C to minimize side reactions. Catalytic hydrogenation (e.g., 10% Pd/C under H₂) effectively removes protecting groups in later stages. Optimize solvent polarity (e.g., THF for LiAlH₄-mediated reductions) and reaction time to balance yield and purity. Monitor progress via TLC or HPLC-MS .

Q. What methods are recommended for structural characterization of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm fluorine-induced deshielding effects on adjacent protons. X-ray crystallography resolves spirocyclic geometry and fluorine substitution patterns, as demonstrated for analogs like 7-oxo-2-azaspiro[3.5]nonane . High-resolution mass spectrometry (HRMS) validates molecular formula, while IR spectroscopy identifies NH/OH stretches absent in fluorinated derivatives .

Q. How does the reactivity of this compound compare to non-fluorinated spirocyclic analogs in nucleophilic substitution reactions?

  • Methodological Answer : Fluorine’s electronegativity increases electrophilicity at adjacent carbons, accelerating SN2 reactions with nucleophiles (e.g., amines, thiols). However, steric hindrance from the spirocyclic framework may reduce accessibility. Compare kinetics using pseudo-first-order conditions in polar aprotic solvents (e.g., DMF) and monitor via ¹⁹F NMR to track fluorine displacement .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for this compound derivatives?

  • Methodological Answer : Use density functional theory (DFT) to model transition states for fluorinated spirocyclic systems. Tools like Gaussian or ORCA calculate activation energies for ring-opening or substitution reactions. Pair with machine learning (e.g., ICReDD’s reaction path search methods) to prioritize experimental conditions based on quantum chemical descriptors . Validate predictions via kinetic isotope effects or Hammett plots .

Q. How should researchers address contradictions between experimental biological activity data and computational predictions for this compound?

  • Methodological Answer : Reconcile discrepancies by:
  • Performing molecular dynamics simulations to assess protein-ligand flexibility missed in static docking.
  • Validating binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Revisiting protonation states (fluorine’s impact on pKa) using pH-dependent NMR .

Q. What is the mechanistic rationale behind the thermal stability differences between 8,8-difluoro and non-fluorinated spirocyclic compounds?

  • Methodological Answer : Fluorine’s strong C-F bonds and electron-withdrawing effects stabilize the spirocyclic core against thermal degradation. Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres. Compare activation energies (Ea) via Arrhenius plots for decomposition pathways .

Q. How do pH variations affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Test stability across pH 2–12 using buffered solutions (37°C, 24 hrs). Monitor degradation via UHPLC-MS/MS and identify products (e.g., ring-opened diols or fluorinated amines). Protonation at the nitrogen center (pKa ~8–9) may reduce hydrolytic susceptibility in acidic conditions .

Q. What experimental evidence supports the proposed interaction between this compound and neurological targets?

  • Methodological Answer : Use radioligand binding assays (³H or ¹⁸F-labeled analogs) to quantify affinity for GABA₃ or serotonin receptors. Compare with non-fluorinated analogs to isolate fluorine’s role. In vivo PET imaging in rodent models can correlate pharmacokinetics with target engagement .

Key Notes

  • Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on synthesis and characterization.
  • Fluorine’s electronic effects dominate reactivity and stability trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.